molecular formula C12H8N4 B8203519 4,5-Dicyano-2-(o-tolyl)imidazole

4,5-Dicyano-2-(o-tolyl)imidazole

Cat. No.: B8203519
M. Wt: 208.22 g/mol
InChI Key: NQLCQVAWPMBQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dicyano-2-(o-tolyl)imidazole is a high-value chemical scaffold designed for medicinal chemistry and anticancer drug discovery research. This compound features an imidazole ring core with dicyano functionality and an ortho-tolyl substituent, a structure closely related to derivatives that have demonstrated potent in vitro cytotoxic activity against human cancer cell lines . The electron-rich imidazole ring is a critical pharmacophore found in several clinically used anticancer drugs, such as dacarbazine and temozolomide, and facilitates binding to diverse biological receptors . The incorporation of nitrile groups is a strategic design element, as this functionality is known to play an efficacious role in enhancing the binding affinity and metabolic stability of drug candidates . Researchers utilize this compound as a versatile building block in multicomponent reactions to efficiently synthesize novel N-phenylbenzamide derivative libraries for biological evaluation . Computational studies on similar active derivatives suggest a high affinity for target receptor proteins like ABL1 kinase, forming stable complexes as revealed by molecular dynamic simulations . Furthermore, these derivatives have shown promising drug-likeness and ADME properties in silico, reinforcing their potential for further development . This product is intended for research and further manufacturing applications only, strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-(2-methylphenyl)-1H-imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-8-4-2-3-5-9(8)12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCQVAWPMBQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Molar ratio : DAMN : o-tolualdehyde : CAN = 1 : 1 : 0.45

  • Solvent : Ethanol or acetonitrile

  • Temperature : 60–80°C

  • Time : 2–4 hours

  • Yield : 85–92%

Key Advantages:

  • Single-step synthesis with minimal byproducts.

  • CAN acts as both oxidant and Lewis acid, enabling rapid cyclization.

  • Adaptable to diverse aryl aldehydes, ensuring scalability for o-tolyl derivatives.

Purification:

Crude products are purified via decolorization with activated charcoal and recrystallization in ethanol/water mixtures, achieving >97% purity.

Multicomponent Reaction with DAMN, Phthalic Anhydride, and o-Toluidine

A three-component reaction involving DAMN , phthalic anhydride , and o-toluidine in ethanol under acidic conditions yields 4,5-dicyano-2-(o-tolyl)imidazole derivatives (Figure 2). This method, reported by Adhikari et al., leverages HCl catalysis to facilitate imidazole ring formation.

Reaction Conditions:

  • Molar ratio : DAMN : phthalic anhydride : o-toluidine = 1 : 1 : 1

  • Catalyst : 0.5 eq HCl

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 2–3 hours

  • Yield : 80–85%

Mechanism:

  • Nucleophilic attack by o-toluidine on phthalic anhydride forms an intermediate amide.

  • Cyclocondensation with DAMN generates the imidazole core.

  • Decarboxylation and dehydration finalize the structure.

Limitations:

  • Requires post-synthetic modifications to remove the benzamide group for pure this compound.

  • Lower atom economy compared to oxidative methods.

Condensation of DAMN with o-Tolyl-Substituted Amides

A classical approach involves reacting DAMN with o-tolyl-substituted amides in the presence of phosphorus oxychloride (POCl₃) . Adapted from US3806517A, this method forms the imidazole ring via dehydration and cyclization (Figure 3).

Reaction Conditions:

  • Molar ratio : DAMN : o-tolylamide : POCl₃ = 1 : 1 : 0.4

  • Solvent : Anhydrous acetonitrile

  • Temperature : 120–140°C

  • Time : 6–8 hours

  • Yield : 70–75%

Key Considerations:

  • o-Tolylamide synthesis requires pre-functionalization of o-toluidine with acyl chlorides, adding synthetic steps.

  • POCl₃ facilitates both amide activation and cyclodehydration .

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove phosphorylated byproducts.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Oxidative CyclocondensationCAN/HNO₃, 60–80°C85–92%>97%High
Multicomponent ReactionHCl, reflux80–85%90–95%Moderate
Amide CondensationPOCl₃, 120–140°C70–75%85–90%Low
Base-Mediated CouplingDBU, 100°C~60%80–85%Low

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyano-2-(o-tolyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano groups into amine groups.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine-substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

4,5-Dicyano-2-(o-tolyl)imidazole has garnered attention for its potential as a pharmacological agent. Its derivatives have been synthesized and tested for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of imidazole derivatives, including this compound, against cancer cell lines. For instance, the compound was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations of the compound. The results indicated significant inhibition of cell proliferation in several cancer types.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)10.5
This compoundHeLa (Cervical Cancer)8.3

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays against various pathogens. The bioactivity tests revealed that modifications to the imidazole structure could enhance its efficacy.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus12 µg/mL

Material Science Applications

This compound serves as an important intermediate in the synthesis of various organic materials, particularly in creating metal-organic frameworks (MOFs). The cyano groups in the imidazole structure facilitate coordination with metal ions, leading to the formation of stable complexes.

Metal Complexes

The formation of metal complexes with this compound has been explored for applications in catalysis and gas storage.

Metal IonComplex StabilityApplication
Cu²⁺HighCatalytic reactions
Zn²⁺ModerateGas adsorption

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Route Example

A common synthetic route involves:

  • Formation of Imidazole Ring : Reacting o-toluidine with cyanogen bromide.
  • Cyanation : Introducing additional cyano groups through nucleophilic substitution.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on evaluating the anticancer properties of this compound derivatives against breast cancer cells. The study found that specific modifications at the 2-position significantly enhanced cytotoxicity compared to unmodified imidazoles.

Case Study 2: Material Development

In another investigation, scientists synthesized metal complexes using this compound as a ligand for creating porous materials suitable for CO₂ capture. The resulting MOFs exhibited high selectivity and capacity for gas adsorption.

Mechanism of Action

The mechanism of action of 4,5-Dicyano-2-(o-tolyl)imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano groups and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazole Derivatives

Compound Name Substituent (Position 2) Molecular Weight Melting Point (°C) Notable Applications
4,5-Dicyano-2-(o-tolyl)imidazole o-Tolyl 222.22* N/A Ionic liquids, NLO materials
2-Chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI) o-Tolyl + Cl, Me 220.70 N/A High NLO activity (> urea)
4,5-Diphenyl-2-p-tolyl-1H-imidazole (4i) p-Tolyl 320.39 231–233 Synthetic intermediates
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI) CF₃ 240.08 N/A Lithium-ion electrolytes
4,5-Dicyano-2-aminoimidazole NH₂ 133.11 270 (dec.) Thermal stability studies

*Calculated based on formula C₁₂H₁₀N₄.

Steric and Electronic Modifications

  • o-Tolyl vs. For example, the p-tolyl derivative (4i) exhibits a high melting point (231–233°C), suggesting stronger intermolecular interactions .
  • Trifluoromethyl (CF₃) vs. o-Tolyl : In LiTDI, the CF₃ group enhances anion stability but reduces miscibility in ionic liquids (e.g., transference number TLi+ = 0.04), whereas o-tolyl derivatives may offer better solubility due to aromatic π-interactions .

Reactivity and Functional Performance

  • NLO Activity: The o-tolyl-substituted TOLYLI exhibits higher nonlinear optical (NLO) activity than its phenyl analog (PHENYLI), attributed to electron-donating methyl groups enhancing polarizability .
  • Electrochemical Behavior : LiTDI’s CF₃ group facilitates lithium-ion dissociation in electrolytes but suffers from low transference numbers. Modifying the substituent to o-tolyl could improve cation mobility by altering anion symmetry .

Ionic Liquids and Electrolytes

Substituting CF₃ with o-tolyl may enhance compatibility with organic carbonates (e.g., ethylene glycol dimethyl ethers) while maintaining high ionic conductivity .

Nonlinear Optical Materials

The o-tolyl group’s electron-donating nature in TOLYLI increases hyperpolarizability, making it a candidate for photonic devices. Comparative studies suggest that bulkier substituents (e.g., mesityl) reduce luminescence efficiency, whereas o-tolyl balances steric effects and electronic contributions .

Thermal Stability

Amino-substituted analogs like 4,5-Dicyano-2-aminoimidazole exhibit exceptional thermal stability (melting point 270°C), which is critical for high-temperature applications. The absence of amino groups in this compound may lower its decomposition temperature but improve solubility in nonpolar solvents .

Q & A

Q. What are the optimal synthetic routes for producing 4,5-Dicyano-2-(o-tolyl)imidazole with high purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents like DMSO or DMF to enhance reaction efficiency. For example, refluxing in DMSO at 120°C for 18 hours improves cyclization (65% yield) .
  • Catalyst Use : Ionic liquids or acidic catalysts (e.g., SiO₂ nanoparticles) can accelerate imidazole ring formation. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Purification : Crystallize crude products using ethanol-water mixtures to remove unreacted precursors. Monitor purity via TLC or HPLC .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) to validate stereochemistry. Single-crystal studies reveal deviations <0.03 Å in planar systems .
  • NMR Analysis : Assign peaks using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR. For example, cyano groups (δ110120\delta \approx 110-120 ppm in 13C^{13}\text{C}) and o-tolyl protons (δ7.27.5\delta \approx 7.2-7.5 ppm in 1H^{1}\text{H}) confirm substitution patterns .
  • Mass Spectrometry : Use high-resolution MS (e.g., exact mass 234.0681) to verify molecular formula and detect impurities .

Advanced Research Questions

Q. How can researchers evaluate the electrochemical performance of this compound derivatives in lithium-ion battery electrolytes?

Methodological Answer:

  • Electrolyte Preparation : Dissolve lithium salts (e.g., LiTDI) in EC/DMC (1:1 v/v) at varying concentrations (0.1–1.0 M). Monitor salt dissociation via Raman spectroscopy .
  • Ionic Conductivity : Measure using electrochemical impedance spectroscopy (EIS). Compare with commercial salts (LiPF₆) to assess conductivity trends (e.g., LiTDI: 5–8 mS/cm at 25°C) .
  • Stability Testing : Perform cyclic voltammetry (CV) to determine anodic stability (>4.5 V vs. Li/Li⁺) and compatibility with electrodes .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict HOMO-LUMO gaps (e.g., 3.8–4.2 eV) and charge distribution. Validate against X-ray bond lengths .
  • MD Simulations : Study solvent interactions (e.g., EC/DMC) to predict solvation dynamics and ion-pair formation .
  • TD-DFT Analysis : Correlate calculated MLCT transitions (e.g., 360–400 nm) with experimental UV-Vis spectra to identify excited-state behavior .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Use multiple techniques (e.g., 15N^{15}\text{N}-NMR for imidazole tautomerism, SC-XRD for crystal packing effects) .
  • Purity Checks : Re-crystallize samples and re-run spectra to exclude solvent or impurity artifacts .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., GIAO method) to identify discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.